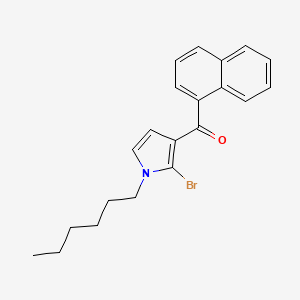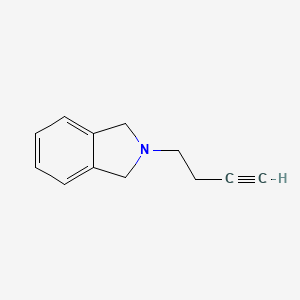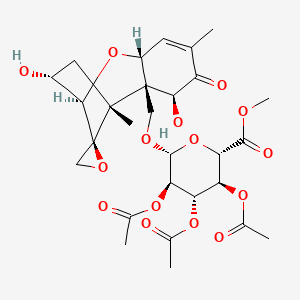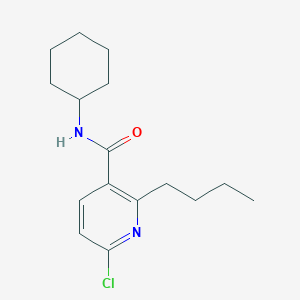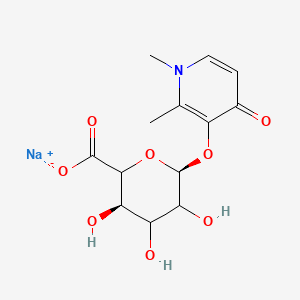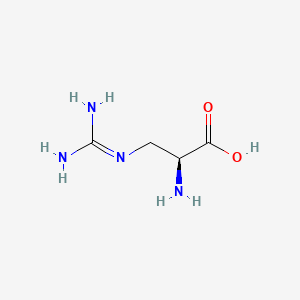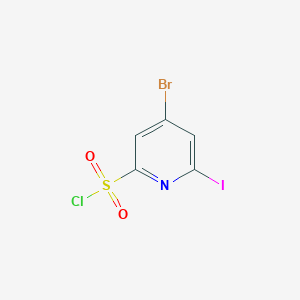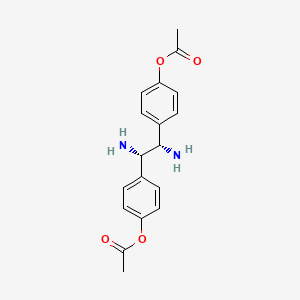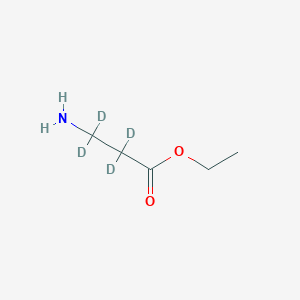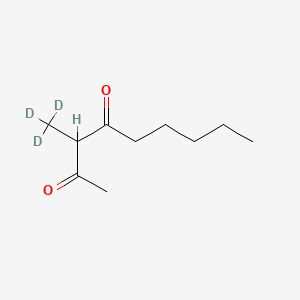
Glycidyl Stearate-d35
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycidyl Stearate-d35: is a stable isotope-labeled compound with the molecular formula C21H5D35O3 and a molecular weight of 375.76 g/mol . It is a derivative of glycidyl stearate, where the hydrogen atoms are replaced with deuterium (D). This compound is primarily used in scientific research as a reference material and in various analytical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycidyl Stearate-d35 is synthesized through the esterification of stearic acid-d35 with glycidol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature conditions to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Glycidyl Stearate-d35 undergoes various chemical reactions, including:
Oxidation: The epoxide ring in this compound can be oxidized to form diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with amines, thiols, or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and azides are used under mild to moderate conditions to open the epoxide ring.
Major Products:
Oxidation: Diols and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Amino alcohols, thiol alcohols, and azido alcohols.
Aplicaciones Científicas De Investigación
Glycidyl Stearate-d35 has a wide range of applications in scientific research, including:
Chemistry:
- Used as a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
- Employed in the study of reaction mechanisms and kinetics involving epoxide compounds .
Biology:
- Utilized in the labeling of biological molecules for tracing and imaging studies.
- Applied in the investigation of metabolic pathways involving fatty acid derivatives .
Medicine:
- Explored as a potential anticancer agent due to its ability to induce apoptosis in tumor cells .
- Studied for its role in drug delivery systems and as a component in pharmaceutical formulations .
Industry:
- Used in the production of specialty chemicals and materials.
- Employed in the development of coatings, adhesives, and other industrial products .
Mecanismo De Acción
The mechanism of action of Glycidyl Stearate-d35 involves its interaction with various molecular targets and pathways:
Epoxide Ring Opening: The epoxide ring in this compound can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with cellular components.
Kinase Inhibition: this compound acts as a kinase inhibitor, interfering with cell signaling pathways and inducing apoptosis in tumor cells.
Metabolic Pathways: The compound can be metabolized to form various derivatives that participate in biological processes.
Comparación Con Compuestos Similares
Glycidyl Stearate: The non-deuterated form of Glycidyl Stearate-d35, used in similar applications but without the isotope labeling.
Glycidyl Esters of Fatty Acids: A class of compounds with similar structures and properties, used in various industrial and research applications.
Uniqueness:
Propiedades
Fórmula molecular |
C21H40O3 |
|---|---|
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |
Clave InChI |
OUQGOXCIUOCDNN-KNAXIHRDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


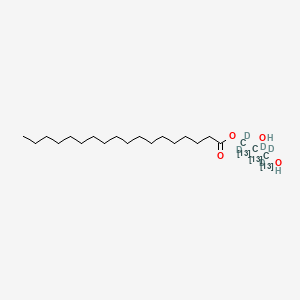
![(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one](/img/structure/B13440341.png)

